Bis(hexadecanoyloxy)(dipropyl)stannane
Description
Bis(hexadecanoyloxy)(dipropyl)stannane is an organotin compound characterized by a central tin (Sn) atom bonded to two hexadecanoyloxy (C₁₅H₃₁COO⁻) groups and two propyl (C₃H₇⁻) groups. This structure confers unique physicochemical properties, including high lipophilicity due to the long alkyl chains of the hexadecanoyloxy substituents. Organotin compounds are widely studied for applications in catalysis, polymer stabilization, and bioactivity, though their toxicity profiles vary significantly depending on substituents .
The synthesis typically involves reacting tin chloride with hexadecanoic acid and propyl Grignard reagents. Its stability under thermal and oxidative conditions makes it suitable for industrial applications, though environmental and toxicological assessments are critical due to the persistence of organotins in ecosystems.
Properties
CAS No. |
39962-09-9 |
|---|---|
Molecular Formula |
C38H76O4Sn |
Molecular Weight |
715.7 g/mol |
IUPAC Name |
[hexadecanoyloxy(dipropyl)stannyl] hexadecanoate |
InChI |
InChI=1S/2C16H32O2.2C3H7.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;2*1-3-2;/h2*2-15H2,1H3,(H,17,18);2*1,3H2,2H3;/q;;;;+2/p-2 |
InChI Key |
ORXUDQLIPGLEQI-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)O[Sn](CCC)(CCC)OC(=O)CCCCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(hexadecanoyloxy)(dipropyl)stannane typically involves the reaction of hexadecanoic acid with dipropyltin dichloride in the presence of a suitable base. The reaction proceeds through the formation of an intermediate stannate ester, which is then converted to the final product by heating under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Bis(hexadecanoyloxy)(dipropyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The hexadecanoyloxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under mild conditions.
Major Products Formed
Oxidation: Tin oxides and corresponding carboxylic acids.
Reduction: Lower oxidation state tin compounds and alcohols.
Substitution: New organotin compounds with different functional groups.
Scientific Research Applications
Bis(hexadecanoyloxy)(dipropyl)stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as an anticancer agent.
Industry: Utilized in the production of polymers and as a stabilizer in PVC.
Mechanism of Action
The mechanism of action of Bis(hexadecanoyloxy)(dipropyl)stannane involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with biomolecules, altering their structure and function. This interaction can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular pathways.
Comparison with Similar Compounds
Structural and Functional Analogues
Dibutyl(hexadecanoyloxy)stannyl Hexadecanoate
This compound replaces the dipropyl groups in Bis(hexadecanoyloxy)(dipropyl)stannane with dibutyl (C₄H₉⁻) substituents. The longer alkyl chains increase lipophilicity, enhancing membrane permeability in biological systems. Studies demonstrate its potent anticancer activity against human carcinoma cell lines (IC₅₀: 12–18 µM) and antimicrobial efficacy against Staphylococcus aureus (MIC: 8 µg/mL) . In contrast, this compound’s shorter propyl groups may reduce bioaccumulation risks while maintaining moderate bioactivity.
Dipropyl Disulfide and Trisulfide
Though sulfur-based and structurally distinct, these compounds (e.g., dipropyl disulfide, 19.49% in chive essential oils) share functional groups with this compound. They exhibit antimicrobial and antioxidant properties but lack the metal center, resulting in lower thermal stability and divergent reactivity .
1,2-Benzenedicarboxylic Acid Dipropyl Ester
An organic ester with dipropyl groups, this compound (8.56% peak area in Enantia chlorantha extract) shares ester functionalities but lacks tin. It is less lipophilic and primarily used in polymer plasticizers, contrasting with the catalytic and bioactive roles of organotins .
Physicochemical Properties
| Property | This compound | Dibutyl(hexadecanoyloxy)stannyl Hexadecanoate | Dipropyl Disulfide |
|---|---|---|---|
| Molecular Weight (g/mol) | ~635 | ~706 | 178 |
| Solubility | Low in water, high in organic solvents | Similar | Moderate in lipids |
| Boiling Point (°C) | >300 (decomposes) | >300 (decomposes) | 192–195 |
| Bioactivity (IC₅₀/MIC) | Moderate (anticancer/antimicrobial) | High | Antimicrobial |
| Toxicity (LD₅₀, rodent) | 200–300 mg/kg | 150–250 mg/kg | >2000 mg/kg |
Key Observations :
- Alkyl Chain Impact : Longer alkyl groups (butyl vs. propyl) enhance bioactivity but increase toxicity .
- Metal Center : Tin confers thermal stability and catalytic properties absent in sulfur or organic esters .
- Environmental Persistence: Organotins persist longer in ecosystems compared to disulfides or esters, necessitating stricter regulatory oversight .
Toxicological and Environmental Profiles
This compound’s toxicity (LD₅₀: 200–300 mg/kg) is lower than tributyltin derivatives but higher than dipropyl disulfide (LD₅₀: >2000 mg/kg). Environmental degradation rates are slower for tin compounds due to stable Sn-C bonds, whereas disulfides degrade rapidly via oxidation .
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